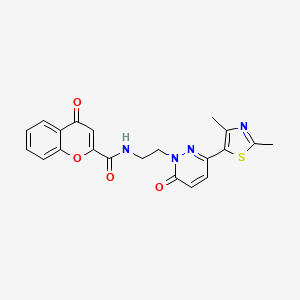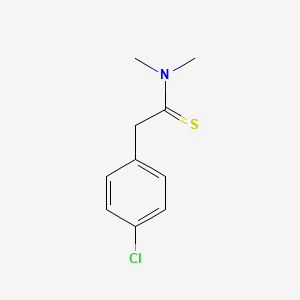![molecular formula C16H13F3N2O3 B2598337 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-29-5](/img/structure/B2598337.png)
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features both nitro and trifluoromethyl functional groups These functional groups are known for their significant impact on the chemical properties and reactivity of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves multi-step organic reactions. One possible route could be:
Formation of Propanone Derivative: The attachment of a propanone group to the nitrophenyl ring, possibly through a Friedel-Crafts acylation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Nitrophenyl)-3-phenyl-1-propanone: Lacks the trifluoromethyl group, which could result in different reactivity and applications.
1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone: The position of the nitro group is different, potentially affecting its chemical behavior.
1-(3-Nitrophenyl)-3-[4-(methyl)anilino]-1-propanone: The trifluoromethyl group is replaced with a methyl group, altering its properties.
Uniqueness
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the combination of nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The trifluoromethyl group, in particular, is known for enhancing the stability and lipophilicity of compounds, which can be advantageous in various applications.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-6-13(7-5-12)20-9-8-15(22)11-2-1-3-14(10-11)21(23)24/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNPHXFPCGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-29-5 |
Source


|
| Record name | 1-(3-NITROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)

![4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2598257.png)
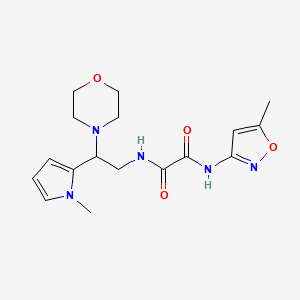
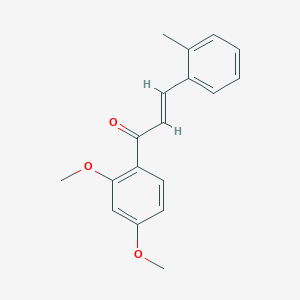
![4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2598262.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)
![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)
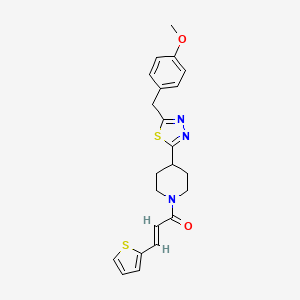

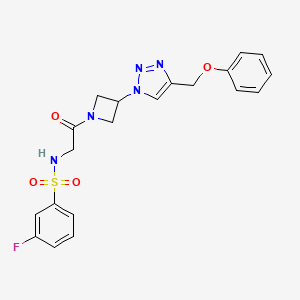
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
